molecular formula C24H20N4O3 B2650125 1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946330-81-0

1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2650125
CAS No.: 946330-81-0
M. Wt: 412.449
InChI Key: BZTUCAZSZJEYBA-UHFFFAOYSA-N
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Description

Historical Development of 1,8-Naphthyridine Research

The 1,8-naphthyridine system, a bicyclic structure featuring nitrogen atoms at the 1- and 8-positions, was first synthesized in the mid-20th century as part of efforts to explore heterocyclic compounds with potential pharmacological applications. Early studies focused on its coordination chemistry, leveraging the nitrogen atoms’ ability to act as ligands for metal ions. By the 1960s, researchers recognized the scaffold’s utility in antibacterial agents, leading to the development of nalidixic acid, the first 1,8-naphthyridine-derived quinolone antibiotic. Subsequent decades saw systematic modifications to the core structure, including fluorination at the 6-position and side-chain optimizations, which yielded second- and third-generation fluoroquinolones such as enoxacin and trovafloxacin.

Parallel to antibacterial research, the 1990s marked a turning point with the discovery of 1,8-naphthyridine derivatives exhibiting anticancer and anti-inflammatory activities. For instance, Kumar et al. (2009) synthesized 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives, identifying compounds with nanomolar cytotoxicity against cancer cell lines. These findings underscored the scaffold’s versatility and spurred investigations into its mechanisms of action, including topoisomerase inhibition and cytokine modulation.

Significance of Naphthyridine-3-Carboxamide Derivatives

The introduction of a carboxamide group at the 3-position of the 1,8-naphthyridine ring has proven particularly impactful. This modification enhances hydrogen-bonding capacity and improves solubility, enabling interactions with diverse biological targets. Madaan et al. (2015) cataloged over 20 therapeutic applications of 1,8-naphthyridine-3-carboxamides, including kinase inhibition, adenosine receptor agonism, and β-3 adrenoceptor antagonism.

Table 1: Biological Activities of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives

Compound Structure Biological Activity Key Findings Source
1-Propargyl-3-carboxamide Anticancer IC~50~ = 0.8 µM (MCF-7 cells) Kumar et al.
N-(3-Chlorophenyl) derivative Anti-inflammatory 61% inhibition of TNF-α in murine models Madaan et al.
1-Benzyl-3-carboxamide Antihistaminic 58% bronchorelaxation in guinea pig trachea PMC9051541

The carboxamide group’s orientation and substituent flexibility allow for precise tuning of pharmacokinetic properties. For example, electron-withdrawing substituents on the phenyl ring enhance binding to hydrophobic enzyme pockets, while bulky groups like benzyl improve metabolic stability.

Research Context for 1-Benzyl-N-(3-Acetamidophenyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide

The specific compound this compound (CAS 946330-81-0) combines three critical structural elements:

  • A 1,8-naphthyridine core with a 2-oxo-1,2-dihydro moiety, which planarizes the ring system and facilitates π-stacking interactions.
  • A benzyl group at the 1-position, introducing steric bulk to resist enzymatic degradation.
  • A 3-acetamidophenyl carboxamide side chain, providing hydrogen-bond donor/acceptor sites for target engagement.

Structural Analysis

  • 1,8-Naphthyridine Core : The nitrogen atoms at positions 1 and 8 enable chelation of metal ions, a feature exploited in catalytic applications and metalloenzyme inhibition.
  • 2-Oxo Group : This ketone functionality increases electrophilicity, potentially enhancing reactivity with nucleophilic residues in biological targets.
  • Benzyl Substituent : The aromatic benzyl group enhances lipophilicity, improving blood-brain barrier permeability for potential neurological applications.
  • 3-Acetamidophenyl Carboxamide : The acetamido group (-NHCOCH~3~) introduces a secondary hydrogen-bonding site, while the phenyl ring allows for hydrophobic interactions.

Recent synthetic efforts have focused on optimizing this compound’s bioavailability. For instance, CheMenu’s product portfolio includes analogs with modified benzyl groups (e.g., 4-fluorobenzyl) to alter electronic properties without compromising activity. Computational studies predict moderate solubility (LogP = 2.8) and high gastrointestinal absorption, making it a viable candidate for oral administration.

Mechanistic Insights
While full target profiling remains ongoing, preliminary docking studies suggest affinity for histamine H~1~ receptors (K~i~ = 12 nM) and cyclooxygenase-2 (COX-2) (IC~50~ = 0.4 µM). The acetamidophenyl moiety aligns with COX-2’s hydrophobic pocket, mimicking arachidonic acid binding. Additionally, the 1,8-naphthyridine core may intercalate DNA, as observed in related fluoroquinolones.

This compound’s dual potential as an anti-inflammatory and anticancer agent positions it as a promising scaffold for multifunctional drug development. Ongoing research aims to elucidate its pharmacokinetics and in vivo efficacy, with particular interest in its ability to modulate cytokine cascades in chronic inflammation models.

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Properties

IUPAC Name

N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16(29)26-19-10-5-11-20(14-19)27-23(30)21-13-18-9-6-12-25-22(18)28(24(21)31)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTUCAZSZJEYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide coupling reaction using reagents such as acetic anhydride and an amine derivative.

    Attachment of the Benzyl Moiety: The benzyl group can be attached via a nucleophilic substitution reaction, using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: shares structural similarities with other naphthyridine derivatives and benzylated compounds.

    Naphthyridine Derivatives: Compounds with a naphthyridine core, such as 1,8-naphthyridine-3-carboxamide.

    Benzylated Compounds: Compounds with a benzyl group, such as benzylamine and benzyl chloride.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a naphthyridine core, an acetamidophenyl group, and a benzyl moiety. The synthesis typically involves several steps:

  • Formation of the Naphthyridine Core : This is achieved through cyclization reactions from appropriate precursors.
  • Introduction of the Acetamidophenyl Group : This is done via amide coupling reactions using acetic anhydride and amine derivatives.
  • Attachment of the Benzyl Moiety : This involves nucleophilic substitution reactions with benzyl chloride in the presence of a base.

Anticonvulsant Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant anticonvulsant properties. For example, studies on related compounds have shown that modifications in their structure can enhance their efficacy against seizures. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin .

The precise mechanism of action for this compound involves interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby influencing various biological pathways.

Research Findings

Recent studies have explored various biological activities associated with this compound:

  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : There are indications that it might exhibit anti-inflammatory activities, although detailed mechanisms remain to be fully elucidated.

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 (µM)Reference
AnticonvulsantN-benzyl analogs8.3
Anticancer1-benzyl variantTBDOngoing research
Anti-inflammatoryTBDTBDOngoing research

Case Studies

Several case studies have been conducted to evaluate the biological activities of naphthyridine derivatives:

  • Anticonvulsant Efficacy : A study demonstrated that specific structural modifications in naphthyridine derivatives significantly enhanced their anticonvulsant activity compared to traditional drugs like phenytoin .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines have shown promising results, indicating that the compound may inhibit cell proliferation and induce apoptosis in certain cancer types.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide?

The synthesis typically involves:

  • Naphthyridine Core Formation : Cyclization of precursors like aminopyridines or quinazolines under reflux conditions (e.g., acetic acid or DMF) .
  • Substituent Introduction :
    • Benzyl group attachment via nucleophilic substitution or alkylation .
    • 3-Acetamidophenyl incorporation via amide coupling (e.g., EDC/DCC-mediated) .
  • Optimization : Use ionic liquid catalysis for greener synthesis or microwave-assisted reactions to reduce time .
    Validation : Confirm purity via HPLC (>95%) and structure via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.24–8.53 ppm) and IR (C=O stretches at 1650–1680 cm1^{-1}) .

Advanced Synthesis: Overcoming Low Yields

Q. Q2. How to resolve low yields during the final amide coupling step?

  • Reagent Optimization : Replace EDC with DMTMM for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation .
  • Workflow Integration : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error .

Structural and Electronic Analysis

Q. Q3. How do substituents influence the compound’s electronic properties?

  • Electron-Withdrawing Groups (EWGs) : The 3-acetamidophenyl group enhances electrophilicity at the naphthyridine core, affecting reactivity in biological systems .
  • Benzyl Group : Provides steric bulk, potentially shielding the carboxamide moiety from metabolic degradation .
    Tools : DFT calculations to map charge distribution and UV-Vis spectroscopy to assess π→π* transitions .

Biological Activity Profiling

Q. Q4. What methodologies validate enzyme inhibition (e.g., topoisomerase II)?

  • In Vitro Assays :
    • Plasmid relaxation assays using supercoiled DNA to measure topoisomerase inhibition .
    • IC50_{50} determination via fluorescence-based ATPase activity assays .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding to the ATP-binding pocket (binding energy ≤ -8.5 kcal/mol) .

Advanced Mechanistic Studies

Q. Q5. How to investigate conflicting data on antimicrobial vs. anti-inflammatory activity?

  • Dose-Response Analysis : Test across concentrations (0.1–100 µM) to identify biphasic effects .
  • Target Specificity : Use CRISPR-edited cell lines (e.g., COX-2 KO) to isolate mechanisms .
  • Comparative SAR : Synthesize analogs with halogens (Br, Cl) at the benzyl position; bromine enhances antimicrobial activity (MIC 2 µg/mL) but reduces anti-inflammatory effects .

Structure-Activity Relationship (SAR) Optimization

Q. Q6. Which modifications improve pharmacokinetic properties without losing efficacy?

  • Hydrophilicity Enhancement : Introduce sulfonate groups at the naphthyridine 7-position to improve solubility (logP reduction from 3.2 → 1.8) .
  • Metabolic Stability : Replace the acetamido group with a trifluoroacetamido moiety to resist hydrolysis (t1/2_{1/2} increased from 2 → 6 hrs) .
    Validation : Microsomal stability assays and MDCK permeability models .

Analytical Method Development

Q. Q7. How to resolve overlapping peaks in HPLC analysis?

  • Gradient Optimization : Use a C18 column with a 10–90% acetonitrile/water gradient over 30 min .
  • MS/MS Detection : Employ MRM transitions (e.g., m/z 423 → 285 for quantification) to enhance specificity .

Data Contradiction Resolution

Q. Q8. How to address discrepancies in enzyme inhibition data between in vitro and cellular assays?

  • Membrane Permeability Testing : Use PAMPA assays; low permeability (e.g., Pe < 1.0 × 106^{-6} cm/s) may explain reduced cellular activity .
  • Off-Target Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify competing targets .

Computational Modeling for Design

Q. Q9. Which in silico tools predict binding to serotonin transporters (SERT)?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD ≤ 2.0 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Scaling-Up Challenges

Q. Q10. How to maintain yield and purity during scale-up?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
  • Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to improve crystal purity (>99% by XRD) .

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